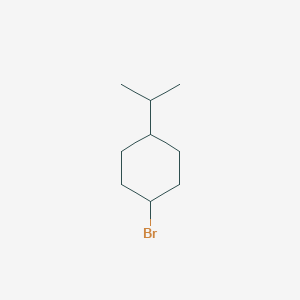

1-Bromo-4-(propan-2-yl)cyclohexane

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-4-propan-2-ylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Br/c1-7(2)8-3-5-9(10)6-4-8/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRPJYOKZSGEFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341365-34-1 | |

| Record name | 1-bromo-4-(propan-2-yl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-bromo-4-(propan-2-yl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 1-bromo-4-(propan-2-yl)cyclohexane, a valuable intermediate in organic synthesis and drug discovery. This document details established experimental protocols, presents key quantitative data, and illustrates the synthetic workflows.

Introduction

This compound, also known as 4-isopropylcyclohexyl bromide, is a cyclic alkyl halide. Its structure, featuring a cyclohexane ring with an isopropyl group and a bromine atom, makes it a useful building block in the synthesis of more complex molecules. The stereochemistry of the substituents on the cyclohexane ring can influence the biological activity and physical properties of its derivatives, making stereocontrolled synthesis a key consideration.

This guide will focus on the two primary and most practical methods for the laboratory-scale synthesis of this compound:

-

Substitution Reaction of 4-(propan-2-yl)cyclohexanol: This method involves the conversion of the hydroxyl group of the corresponding alcohol into a good leaving group, followed by nucleophilic substitution with a bromide ion. Common brominating agents for this transformation include hydrobromic acid (HBr) and phosphorus tribromide (PBr₃).

-

Electrophilic Addition to 4-(propan-2-yl)cyclohexene: This approach utilizes the reaction of an alkene with hydrogen bromide, following Markovnikov's rule to regioselectively add the bromine atom to the more substituted carbon of the double bond.

Synthetic Pathways and Mechanisms

The choice of synthetic route can depend on the availability of starting materials, desired stereochemical outcome, and reaction scale. Below are the detailed experimental protocols for the most common methods.

Method 1: Bromination of 4-(propan-2-yl)cyclohexanol

This is a widely used method for preparing alkyl halides from alcohols. The reaction proceeds via either an Sₙ1 or Sₙ2 mechanism, depending on the specific reagents and conditions employed.

Reaction Scheme:

or

Experimental Protocol (Adapted from general procedures for secondary alcohol bromination):

Materials:

-

4-(propan-2-yl)cyclohexanol (cis/trans mixture)

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with 4-(propan-2-yl)cyclohexanol (1.0 eq) dissolved in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath to 0 °C.

-

Addition of PBr₃: Phosphorus tribromide (0.4 eq), dissolved in anhydrous diethyl ether, is added dropwise to the stirred solution of the alcohol over a period of 30-60 minutes, maintaining the temperature at 0 °C. The reaction is exothermic, and a white precipitate of phosphorous acid may form.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Quantitative Data (Representative):

| Parameter | Value |

| Starting Material | 4-(propan-2-yl)cyclohexanol |

| Reagent | Phosphorus Tribromide (PBr₃) |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-85% |

| Purification Method | Vacuum Distillation |

Characterization Data (Predicted):

| Technique | Expected Data |

| ¹H NMR | Peaks corresponding to the isopropyl group (doublet and multiplet), and cyclohexyl ring protons, with a characteristic downfield shift for the proton attached to the carbon bearing the bromine. |

| ¹³C NMR | A signal for the carbon attached to bromine in the range of 50-70 ppm, along with signals for the other carbons of the isopropyl and cyclohexyl groups. |

| Mass Spec (MS) | Molecular ion peaks corresponding to the isotopic distribution of bromine (¹⁹Br and ⁸¹Br). |

| IR Spectroscopy | C-Br stretching vibration in the fingerprint region (around 500-600 cm⁻¹). |

Method 2: Hydrobromination of 4-(propan-2-yl)cyclohexene

This method involves the electrophilic addition of hydrogen bromide to the double bond of 4-(propan-2-yl)cyclohexene. According to Markovnikov's rule, the bromide will add to the more substituted carbon, which in this symmetrical case, results in the desired product.

Reaction Scheme:

Experimental Protocol (Adapted from general procedures for alkene hydrobromination):

Materials:

-

4-(propan-2-yl)cyclohexene

-

Hydrogen bromide (in acetic acid or as a gas)

-

Anhydrous dichloromethane (or other inert solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: 4-(propan-2-yl)cyclohexene (1.0 eq) is dissolved in an anhydrous, inert solvent such as dichloromethane in a round-bottom flask. The solution is cooled to 0 °C in an ice bath.

-

Addition of HBr: A solution of hydrogen bromide in acetic acid (e.g., 33 wt. %) is added dropwise to the stirred alkene solution. Alternatively, HBr gas can be bubbled through the solution.

-

Reaction Progression: The reaction is typically rapid and can be monitored by the disappearance of the starting alkene using TLC or GC. The mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.

-

Work-up: The reaction mixture is washed with cold water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Quantitative Data (Representative):

| Parameter | Value |

| Starting Material | 4-(propan-2-yl)cyclohexene |

| Reagent | Hydrogen Bromide (HBr) |

| Solvent | Dichloromethane or Acetic Acid |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-3 hours |

| Typical Yield | >90% |

| Purification Method | Vacuum Distillation |

Synthesis Workflow Diagram

The logical flow of the synthesis of this compound from 4-(propan-2-yl)cyclohexanol is depicted below.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This guide has outlined two reliable and efficient methods for the synthesis of this compound. The choice between the bromination of the corresponding alcohol and the hydrobromination of the alkene will depend on factors such as starting material availability and cost. Both methods, when performed with care, can provide the target compound in good to excellent yields. The provided experimental protocols and data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. It is crucial to perform a thorough risk assessment before conducting any chemical synthesis and to handle all reagents in accordance with safety best practices.

stereoisomers of 1-bromo-4-(propan-2-yl)cyclohexane

An In-depth Technical Guide to the Stereoisomers of 1-bromo-4-(propan-2-yl)cyclohexane

Introduction

This compound is a disubstituted cyclohexane derivative that serves as an excellent model for understanding the principles of stereoisomerism in cyclic systems. As a 1,4-disubstituted cyclohexane, it exists as a pair of configurational diastereomers: cis and trans.[1][2] Each of these diastereomers, in turn, exists as an equilibrium of two interconverting chair conformations. The relative stability of these isomers and conformers is dictated by the steric strain imposed by the substituents—a bromine atom and a bulky isopropyl group.

This technical guide provides a comprehensive analysis of the , including a quantitative assessment of their conformational energies, detailed experimental protocols for their analysis, and logical diagrams to illustrate their relationships and characterization workflows. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a detailed understanding of stereochemical principles.

Stereoisomerism and Conformational Analysis

The stereochemical behavior of this compound is governed by two key factors: configurational isomerism (cis vs. trans) and conformational isomerism (chair interconversion). The stability of each conformation is primarily determined by the energy penalty associated with placing substituents in the sterically hindered axial position, a concept quantified by "A-values".

Conformational Preference and A-Values

In cyclohexane chair conformations, substituents can occupy either equatorial or axial positions. Axial substituents experience destabilizing 1,3-diaxial interactions, which are steric clashes with the other two axial hydrogens on the same side of the ring. Consequently, substituents prefer the more spacious equatorial position.[3][4] The Gibbs free energy difference (ΔG°) between the axial and equatorial conformation for a given substituent is known as its A-value. Larger A-values indicate a stronger preference for the equatorial position.[5]

For the substituents , the isopropyl group is significantly bulkier than the bromine atom. Their respective A-values are critical for predicting the most stable conformations.

Analysis of the trans-Isomer

The trans-isomer has its two substituents on opposite faces of the cyclohexane ring. This arrangement allows for two distinct chair conformations:

-

Diequatorial (e,e): Both the bromine and the isopropyl group occupy equatorial positions. This conformation minimizes steric strain as neither group suffers from 1,3-diaxial interactions.

-

Diaxial (a,a): Both substituents occupy axial positions. This conformation is highly unstable due to severe 1,3-diaxial interactions for both groups.[2]

The equilibrium heavily favors the diequatorial conformer, which is essentially strain-free relative to the diaxial form. The energy difference is the sum of the A-values for both groups.

Analysis of the cis-Isomer

The cis-isomer has both substituents on the same face of the ring. In a chair conformation, this requires one group to be axial and the other to be equatorial (a,e).[1][2] The ring flip interconverts these positions:

-

Axial-Bromo, Equatorial-Isopropyl (a,e): The bromine atom is in the axial position, and the larger isopropyl group is in the equatorial position.

-

Equatorial-Bromo, Axial-Isopropyl (e,a): The bromine atom is equatorial, and the isopropyl group is axial.

Given the significantly larger A-value of the isopropyl group, the equilibrium for the cis-isomer strongly favors the conformer where the isopropyl group is equatorial and the bromine is axial.[4]

Overall Thermodynamic Stability

Comparing the most stable conformers of each isomer:

-

Most Stable trans-Isomer: Diequatorial (e,e).

-

Most Stable cis-Isomer: Axial-Bromo, Equatorial-Isopropyl (a,e).

The diequatorial trans-isomer is the most stable stereoisomer overall.[3][6] Its lowest energy conformation places both substituents in the favorable equatorial position, whereas the most stable conformation of the cis-isomer must still accommodate the steric strain of an axial bromine atom.

Quantitative Conformational Data

The conformational preferences can be quantified by comparing the steric strain energies, which are estimated using A-values.

Table 1: Conformational Free Energy Differences (A-Values)

| Substituent | A-Value (kcal/mol) | Reference(s) |

|---|---|---|

| Bromine (-Br) | 0.43 - 0.59 | [7][8] |

| Isopropyl (-CH(CH₃)₂) | 2.1 - 2.2 |[7][9] |

Table 2: Estimated Relative Energies of Stereoisomers

| Isomer | Conformation | Axial Substituent(s) | Estimated Steric Strain (kcal/mol) | Relative Stability |

|---|---|---|---|---|

| trans | Diequatorial (e,e) | None | ~0 | Most Stable |

| cis | Axial-Br, Equatorial-iPr | Bromine | ~0.5 | Intermediate |

| cis | Equatorial-Br, Axial-iPr | Isopropyl | ~2.1 | Unstable |

| trans | Diaxial (a,a) | Bromine, Isopropyl | ~2.6 | Least Stable |

Note: Strain values are estimations based on the sum of A-values for axial substituents.

Visualization of Stereochemical Relationships

The logical relationships between the different stereoisomers and their conformations can be visualized.

Caption: Relationship between cis/trans isomers and their chair conformers.

Experimental Protocols

Protocol 1: Synthesis via Alcohol Bromination

A common route to alkyl bromides is the substitution reaction of the corresponding alcohol.

-

Objective: To synthesize a mixture of cis- and trans-1-bromo-4-(propan-2-yl)cyclohexane from 4-(propan-2-yl)cyclohexanol.

-

Reagents:

-

4-(propan-2-yl)cyclohexanol (mixture of cis and trans isomers)

-

Phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr)

-

Anhydrous diethyl ether (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 4-(propan-2-yl)cyclohexanol in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen) and cool the mixture in an ice bath (0 °C).

-

Add PBr₃ dropwise to the stirred solution over 30 minutes. The reaction is exothermic.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by slowly pouring the mixture over ice.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude product will be a mixture of the cis and trans diastereomers, which can be purified by distillation or chromatography.

-

-

Stereochemical Note: The stereochemical outcome (ratio of cis to trans products) will depend on the stereochemistry of the starting alcohol and whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism.

Protocol 2: Diastereomer Separation by Gas Chromatography (GC)

The cis and trans diastereomers have different physical properties and can typically be separated by chromatography.

-

Objective: To separate and quantify the cis and trans isomers of this compound.

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl polysiloxane (e.g., HP-5 or equivalent), is suitable for separating diastereomers.[10]

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium or Hydrogen

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C. Hold for 5 minutes. (This program should be optimized for the specific instrument and column).

-

-

Procedure:

-

Prepare a dilute solution of the isomer mixture in a volatile solvent (e.g., dichloromethane or hexane).

-

Inject 1 µL of the sample into the GC.

-

Record the chromatogram. The two diastereomers should elute as separate peaks. The relative peak areas can be used to determine the isomer ratio.

-

Protocol 3: Conformational Analysis by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the axial or equatorial position of substituents on a cyclohexane ring. The key is to analyze the multiplicity and coupling constants of the proton attached to the carbon bearing the bromine (H-1).

-

Objective: To distinguish between conformers by analyzing the signal of the H-1 proton.

-

Key Principles:

-

Equatorial Bromine (Axial H-1): When the bromine is equatorial, H-1 is axial. It has two adjacent axial protons (on C2 and C6). The coupling between these trans-diaxial protons is large (J ≈ 8-12 Hz). The H-1 signal will appear as a broad multiplet, often a triplet of triplets or a doublet of doublets of doublets, due to large diaxial and smaller axial-equatorial/equatorial-equatorial couplings.[11][12]

-

Axial Bromine (Equatorial H-1): When the bromine is axial, H-1 is equatorial. It has no trans-diaxial neighbors. All its couplings (to adjacent axial and equatorial protons) are small (J ≈ 2-5 Hz). The H-1 signal will therefore be a narrow multiplet.

-

-

Procedure:

-

Dissolve a purified sample (or the isomer mixture) in a deuterated solvent (e.g., CDCl₃).

-

Acquire a high-resolution ¹H NMR spectrum (≥400 MHz recommended).

-

Identify the H-1 signal, which will be downfield due to the deshielding effect of the bromine atom (typically δ ≈ 4.0-4.5 ppm).

-

Measure the width of the H-1 multiplet at half-height (W₁/₂) and analyze its coupling constants. A broad signal with large J values indicates an axial proton (equatorial Br), characteristic of the dominant trans-isomer. A narrow signal indicates an equatorial proton (axial Br), characteristic of the dominant cis-isomer.

-

Experimental Workflow Visualization

Caption: Workflow for synthesis, separation, and analysis of isomers.

References

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. chemistnotes.com [chemistnotes.com]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A value - Wikipedia [en.wikipedia.org]

- 6. Solved In each of the cases below, which isomer is more | Chegg.com [chegg.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. A values [sites.science.oregonstate.edu]

- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 10. Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. acdlabs.com [acdlabs.com]

1-bromo-4-(propan-2-yl)cyclohexane chemical properties

An in-depth technical guide on the chemical properties of 1-bromo-4-(propan-2-yl)cyclohexane, prepared for researchers, scientists, and drug development professionals.

Core Chemical Identity

This compound is a halogenated derivative of a substituted cyclohexane. Its core structure consists of a cyclohexane ring with a bromine atom and an isopropyl group attached at positions 1 and 4, respectively. This substitution pattern leads to the existence of cis and trans stereoisomers, each with distinct conformational preferences and reactivity profiles.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 1-bromo-4-isopropylcyclohexane | [1] |

| CAS Number | 1341365-34-1 | [1][2] |

| Molecular Formula | C₉H₁₇Br | [1] |

| Molecular Weight | 205.13 g/mol | [1] |

| Canonical SMILES | CC(C)C1CCC(CC1)Br | [1] |

| InChI Key | OIRPJYOKZSGEFN-UHFFFAOYSA-N | [1] |

Physicochemical Properties

| Property | Value (Computed) | Source |

| XLogP3 | 3.8 | [1] |

| Exact Mass | 204.05136 Da | [1] |

| Monoisotopic Mass | 204.05136 Da | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Heavy Atom Count | 10 | [1] |

| Complexity | 90.9 | [1] |

Stereoisomerism and Conformational Analysis

The 1,4-disubstituted cyclohexane ring is the defining structural feature, leading to cis-trans isomerism and complex conformational behavior. The cyclohexane ring predominantly exists in a chair conformation to minimize angular and torsional strain[5]. The stability of these conformations is dictated by the steric strain introduced by the substituents, particularly the bulky isopropyl group. Bulky groups strongly prefer the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions[6][7][8].

Cis Isomer

In the cis isomer, the bromine and isopropyl groups are on the same side of the ring. This leads to a conformational equilibrium between two chair forms.

-

Conformer 1: Isopropyl group is axial, and the bromine atom is equatorial.

-

Conformer 2: Isopropyl group is equatorial, and the bromine atom is axial[9].

The A-value, which quantifies the steric strain of an axial substituent, is approximately 2.1-2.2 kcal/mol for an isopropyl group and 0.4-0.6 kcal/mol for a bromine atom[10][11]. Therefore, the conformer with the bulky isopropyl group in the equatorial position and the smaller bromine atom in the axial position is significantly more stable[9][12]. The energy difference between these two conformers is approximately 1.5 kcal/mol[10].

References

- 1. This compound | C9H17Br | CID 57594042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1-BROMO-4-METHYLCYCLOHEXANE | 6294-40-2 [chemicalbook.com]

- 4. 6294-40-2 CAS MSDS (1-BROMO-4-METHYLCYCLOHEXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Draw the cis and trans isomers for the following: a. 1-bromo-4-ch... | Study Prep in Pearson+ [pearson.com]

- 6. brainly.com [brainly.com]

- 7. brainly.com [brainly.com]

- 8. brainly.com [brainly.com]

- 9. brainly.com [brainly.com]

- 10. cis-1,4-dimethylcyclohexane.html [ursula.chem.yale.edu]

- 11. Solved 6. The structure of | Chegg.com [chegg.com]

- 12. gauthmath.com [gauthmath.com]

An In-depth Technical Guide to 1-bromo-4-(propan-2-yl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-bromo-4-(propan-2-yl)cyclohexane, also known as 1-bromo-4-isopropylcyclohexane. Due to the limited availability of specific experimental data for this compound, this guide incorporates representative data from structurally similar compounds, such as 1-bromo-4-tert-butylcyclohexane, to provide a thorough understanding of its expected characteristics and reactivity.

Chemical Identity and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. The presented data is a combination of computed values for the target molecule and experimental data for analogous compounds.

| Property | Value | Source |

| Molecular Formula | C9H17Br | [1] |

| Molecular Weight | 205.13 g/mol | [1] |

| CAS Number | 1341365-34-1 (for the mixture of isomers) | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | Not available | |

| Density | Not available | |

| Calculated LogP | 3.8 | [1] |

Spectroscopic Data (Representative)

Detailed spectroscopic data for this compound is not extensively published. Therefore, representative ¹³C NMR data for the analogous compounds, cis- and trans-1-bromo-4-tert-butylcyclohexane, are provided to illustrate the expected spectral characteristics.

| Isomer | Carbon Atom | Chemical Shift (ppm) |

| cis-1-bromo-4-tert-butylcyclohexane | C1 (CH-Br) | 59.8 |

| C2, C6 | 36.5 | |

| C3, C5 | 25.1 | |

| C4 (CH-tBu) | 47.9 | |

| C(CH₃)₃ | 32.3 | |

| C(CH₃)₃ | 27.5 | |

| trans-1-bromo-4-tert-butylcyclohexane | C1 (CH-Br) | 65.4 |

| C2, C6 | 38.9 | |

| C3, C5 | 28.1 | |

| C4 (CH-tBu) | 47.8 | |

| C(CH₃)₃ | 32.3 | |

| C(CH₃)₃ | 27.6 |

Experimental Protocols

Synthesis of 1-bromo-4-alkylcyclohexane (Representative Protocol)

This procedure involves the conversion of the corresponding alcohol to the alkyl bromide using a hydrobromic acid reagent.

Materials:

-

4-alkylcyclohexanol

-

Concentrated hydrobromic acid (48%)

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine 4-alkylcyclohexanol and concentrated hydrobromic acid.

-

Slowly add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Attach a reflux condenser and heat the mixture to reflux for several hours.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude 1-bromo-4-alkylcyclohexane.

-

The product can be further purified by distillation.

Reactivity and Mechanistic Pathways

The stereochemistry of this compound plays a crucial role in its reactivity, particularly in elimination reactions. The cis and trans isomers exhibit significantly different rates of E2 elimination. This is due to the conformational requirements of the E2 mechanism, which necessitates an anti-periplanar arrangement of the leaving group (bromine) and a proton on an adjacent carbon.

In the more stable chair conformation of cis-1-bromo-4-(propan-2-yl)cyclohexane, the bulky isopropyl group occupies an equatorial position, forcing the bromine atom into an axial position. This axial orientation allows for an anti-periplanar relationship with the axial protons on the adjacent carbons, facilitating a rapid E2 elimination.

Conversely, in the most stable conformation of the trans isomer, both the isopropyl group and the bromine atom are in equatorial positions.[2] An equatorial bromine cannot achieve an anti-periplanar arrangement with any of the adjacent protons. For E2 elimination to occur, the cyclohexane ring would need to flip to a much less stable conformation where the bromine is axial, a process that is energetically unfavorable. Consequently, the E2 elimination of the trans isomer is significantly slower. It has been noted that cis-1-bromo-4-isopropylcyclohexane undergoes E2 elimination with sodium hydroxide 5000 times faster than the trans isomer.[3]

Caption: E2 Elimination Reactivity of cis and trans Isomers.

The logical workflow for investigating the properties and reactivity of this compound would typically involve synthesis, purification, characterization, and reactivity studies.

Caption: General Experimental Workflow.

References

- 1. This compound | C9H17Br | CID 57594042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. brainly.com [brainly.com]

- 3. Answered: Cis-1-bromo-4-isopropylcyclohexane undergoes E2 elimination, with sodium hydroxide, 5000 times faster than does trans-1-bromo-4-isopropylcyclohexane. Fully… | bartleby [bartleby.com]

An In-depth Technical Guide to the IUPAC Nomenclature of 1-bromo-4-(propan-2-yl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

The unambiguous naming of chemical structures is a cornerstone of scientific communication, ensuring that a given name corresponds to a single, unique molecule. The compound 1-bromo-4-(propan-2-yl)cyclohexane presents a clear case for the application of stereochemical principles in IUPAC nomenclature. This guide details the systematic approach to naming its stereoisomers, a critical consideration in fields where molecular geometry dictates biological activity and chemical properties.

Foundational IUPAC Name

The basic IUPAC name, this compound, is determined by a set of established rules.

-

Parent Structure : The core of the molecule is a six-membered carbon ring with only single bonds, identified as a cyclohexane .

-

Substituents : Two groups are attached to the ring: a bromine atom (named as a "bromo" prefix) and a three-carbon group attached by the central carbon, which is systematically named "propan-2-yl" (commonly known as isopropyl).

-

Numbering (Locants) : To assign the positions of the substituents, the ring is numbered. According to IUPAC rules, substituents are listed alphabetically ("bromo" before "propan-2-yl").[1] The principal substituent cited first in the name is assigned the lowest possible number, which is C1. Therefore, the bromine is on carbon 1, and the propan-2-yl group is on carbon 4.

This systematic process leads to the name This compound . However, this name is incomplete as it does not describe the spatial arrangement of the substituents.

Stereoisomerism in Disubstituted Cyclohexanes

Restricted rotation around the carbon-carbon bonds of the cyclohexane ring gives rise to stereoisomerism.[2] For a 1,4-disubstituted cyclohexane like the topic compound, two distinct spatial arrangements, known as geometric isomers, are possible. These are designated using the prefixes cis and trans.

-

cis Isomer : In the cis isomer, both substituents are on the same side of the cyclohexane ring plane.

-

trans Isomer : In the trans isomer, the substituents are on opposite sides of the ring plane.

These isomers are distinct compounds with different physical and chemical properties. For instance, the rate of E2 elimination is drastically different between the cis and trans isomers of 1-bromo-4-isopropylcyclohexane, highlighting the importance of correct stereochemical assignment.[3]

Data Summary of Stereoisomers

The two stereoisomers of this compound are summarized below.

| Property | cis Isomer | trans Isomer |

| Full IUPAC Name | cis-1-bromo-4-(propan-2-yl)cyclohexane | trans-1-bromo-4-(propan-2-yl)cyclohexane |

| Substituent Relationship | Same side of the ring | Opposite sides of the ring |

| Planar Representation | Both wedges or both dashes | One wedge and one dash |

| Chair Conformation (lowest energy) | One axial, one equatorial substituent | Both substituents equatorial or both axial |

Experimental Protocols

This technical guide addresses the theoretical principles of IUPAC nomenclature. As such, experimental protocols for synthesis or characterization are not applicable to the determination of the systematic name itself. The naming conventions are based on the molecule's established structure.

Visualization of Nomenclature and Structure

Diagrams generated using the Graphviz DOT language provide a clear visual representation of the logical processes and structures involved.

References

- 1. organic chemistry - IUPAC naming of 1,2-disubstituted cyclohexane derivative - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Khan Academy [khanacademy.org]

- 3. Answered: Cis-1-bromo-4-isopropylcyclohexane undergoes E2 elimination, with sodium hydroxide, 5000 times faster than does trans-1-bromo-4-isopropylcyclohexane. Fully… | bartleby [bartleby.com]

Technical Guide: Molecular Weight of 1-bromo-4-(propan-2-yl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of 1-bromo-4-(propan-2-yl)cyclohexane, a compound of interest in synthetic chemistry and drug discovery. This document outlines the determination of its molecular weight through calculation based on its chemical formula and the standard atomic weights of its constituent elements. Additionally, a standard experimental protocol for molecular weight verification is provided.

Molecular Formula and Structure

The chemical formula for this compound is C₉H₁₇Br.[1][2] The structure consists of a cyclohexane ring substituted with a bromine atom and an isopropyl group at positions 1 and 4, respectively.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The standard atomic weights for carbon, hydrogen, and bromine are utilized for this calculation.

Data Presentation: Atomic and Molecular Weights

The table below summarizes the quantitative data used to calculate the molecular weight of this compound.

| Element (Symbol) | Count | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 9 | ~12.011[3][4][5] | 108.099 |

| Hydrogen (H) | 17 | ~1.008[6][7][8] | 17.136 |

| Bromine (Br) | 1 | ~79.904[9][10][11][12] | 79.904 |

| Total | 205.139 |

The calculated molecular weight of this compound is 205.14 g/mol .[1][2]

Logical Workflow for Molecular Weight Calculation

The following diagram illustrates the logical steps involved in calculating the molecular weight of the target compound from its chemical formula and the atomic weights of its elements.

Caption: Logical workflow for molecular weight determination.

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

This section outlines a generalized experimental protocol for the determination of the molecular weight of this compound using mass spectrometry, a fundamental technique in analytical chemistry.

Objective: To experimentally verify the molecular weight of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)) equipped with a suitable ionization source.

Materials:

-

This compound sample

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Internal calibrant standard

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound.

-

Dissolve the sample in a high-purity solvent to a final concentration suitable for the mass spectrometer (typically in the low µg/mL to ng/mL range).

-

Vortex the solution to ensure complete dissolution.

-

-

Instrument Setup and Calibration:

-

Set up the mass spectrometer according to the manufacturer's guidelines.

-

Select an appropriate ionization technique. Electron Ionization (EI) or a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.

-

Calibrate the instrument using a known internal calibrant to ensure high mass accuracy.

-

-

Sample Analysis:

-

Introduce the prepared sample solution into the mass spectrometer.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range that includes the expected molecular ion peak.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization method). Due to the presence of bromine, a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by approximately 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes) should be observed.

-

Determine the m/z value of the monoisotopic molecular ion.

-

Compare the experimentally determined mass with the calculated theoretical mass (204.05136 Da for the monoisotopic mass).[2]

-

The following diagram illustrates the general experimental workflow for mass spectrometry analysis.

Caption: Experimental workflow for mass spectrometry.

References

- 1. This compound | 1341365-34-1 | Buy Now [molport.com]

- 2. This compound | C9H17Br | CID 57594042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Atomic/Molar mass [westfield.ma.edu]

- 4. byjus.com [byjus.com]

- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. quora.com [quora.com]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. quora.com [quora.com]

- 11. periodic-table.tech-publish.com [periodic-table.tech-publish.com]

- 12. periodic-table.tech-publish.com [periodic-table.tech-publish.com]

An In-depth Technical Guide to the Structure Elucidation of 1-bromo-4-(propan-2-yl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of the isomeric compounds, cis- and trans-1-bromo-4-(propan-2-yl)cyclohexane. Due to the limited availability of direct experimental spectra for these specific molecules in public databases, this guide leverages established principles of stereochemistry and spectroscopic techniques, supported by data from analogous compounds, to predict and interpret the spectral data required for their unambiguous identification.

Conformational Analysis: The Key to Isomer Differentiation

The foundation for elucidating the structures of cis- and trans-1-bromo-4-(propan-2-yl)cyclohexane lies in understanding their conformational preferences. As substituted cyclohexanes, both isomers exist predominantly in chair conformations to minimize angle and torsional strain. The key to differentiating the isomers lies in the relative energetic stabilities of their respective chair conformers, which are dictated by the steric strain arising from axial versus equatorial substituent placement.

The bulky isopropyl group strongly prefers an equatorial position to avoid significant 1,3-diaxial interactions. The smaller bromine atom also favors the equatorial position, but to a lesser extent.

-

trans-1-bromo-4-(propan-2-yl)cyclohexane: In its most stable chair conformation, both the bromo and the isopropyl groups can occupy equatorial positions, resulting in a low-energy state. A ring flip would force both bulky groups into highly unfavorable axial positions.

-

cis-1-bromo-4-(propan-2-yl)cyclohexane: In the cis isomer, one substituent must be axial while the other is equatorial. Due to the larger size of the isopropyl group, the conformer with the isopropyl group in the equatorial position and the bromine atom in the axial position is significantly more stable than the conformer with an axial isopropyl group.

This fundamental difference in conformational stability is the primary factor influencing the spectroscopic properties of the two isomers.

Spectroscopic Data and Interpretation

The structural and conformational differences between the cis and trans isomers give rise to distinct patterns in their NMR, IR, and mass spectra. The following sections detail the predicted spectroscopic data for each isomer.

¹H NMR Spectroscopy

Proton NMR is a powerful tool for distinguishing between the isomers, primarily through the chemical shift and coupling constants of the proton attached to the carbon bearing the bromine atom (the carbinol proton).

| Predicted ¹H NMR Data | cis-1-bromo-4-(propan-2-yl)cyclohexane | trans-1-bromo-4-(propan-2-yl)cyclohexane |

| H-1 (CH-Br) | ~4.5 ppm (broad multiplet) | ~3.8 ppm (narrow multiplet) |

| H-4 (CH-iPr) | ~1.5 ppm (multiplet) | ~1.5 ppm (multiplet) |

| Cyclohexyl Protons | 1.0 - 2.2 ppm (complex multiplets) | 1.0 - 2.2 ppm (complex multiplets) |

| Isopropyl CH | ~1.7 ppm (septet) | ~1.7 ppm (septet) |

| Isopropyl CH₃ | ~0.9 ppm (doublet) | ~0.9 ppm (doublet) |

Interpretation:

-

In the more stable conformer of the cis isomer , the H-1 proton is in an equatorial position. This typically results in a downfield shift and a broad multiplet due to smaller axial-equatorial and equatorial-equatorial coupling constants.

-

In the more stable conformer of the trans isomer , the H-1 proton is in an axial position. This leads to an upfield shift compared to the cis isomer and a narrower multiplet (often appearing as a triplet of triplets) due to larger axial-axial coupling constants.

¹³C NMR Spectroscopy

Carbon NMR provides information on the number of non-equivalent carbons and their chemical environments.

| Predicted ¹³C NMR Data | cis-1-bromo-4-(propan-2-yl)cyclohexane | trans-1-bromo-4-(propan-2-yl)cyclohexane |

| C-1 (C-Br) | ~55 ppm | ~60 ppm |

| C-4 (C-iPr) | ~45 ppm | ~48 ppm |

| Cyclohexyl Carbons | 25 - 35 ppm | 28 - 38 ppm |

| Isopropyl CH | ~32 ppm | ~33 ppm |

| Isopropyl CH₃ | ~20 ppm | ~20 ppm |

Interpretation:

The chemical shifts of the cyclohexane ring carbons are sensitive to the orientation of the substituents. The axial bromine in the cis isomer will have a greater shielding effect on the C-3 and C-5 carbons (gamma-gauche effect) compared to the equatorial bromine in the trans isomer, leading to slight upfield shifts for these carbons in the cis isomer's spectrum.

Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to be very similar, dominated by the C-H and C-Br stretching and bending vibrations.

| Predicted IR Data | Wavenumber (cm⁻¹) | Functional Group |

| C-H stretch (sp³) | 2850 - 3000 | Cyclohexyl and Isopropyl C-H |

| C-H bend | 1370 - 1450 | CH₂, CH₃ |

| C-Br stretch | 500 - 650 | Carbon-Bromine bond |

A key distinguishing feature can be the C-Br stretching frequency. The axial C-Br bond in the cis isomer is generally expected to have a slightly lower stretching frequency compared to the equatorial C-Br bond in the trans isomer.

Mass Spectrometry

The mass spectra of both isomers will likely show a molecular ion peak and similar fragmentation patterns.

| Predicted Mass Spectrometry Data | m/z | Fragment |

| Molecular Ion [M]⁺ | 204/206 | C₉H₁₇Br (Isotopic peaks for ⁷⁹Br/⁸¹Br) |

| [M - Br]⁺ | 125 | Loss of Bromine radical |

| [M - C₃H₇]⁺ | 161/163 | Loss of Isopropyl radical |

| [C₆H₁₁]⁺ | 83 | Cyclohexyl cation |

| [C₃H₇]⁺ | 43 | Isopropyl cation (likely base peak) |

The relative intensities of the fragment ions may differ slightly between the two isomers due to the different steric environments of the substituents, but this is often not a reliable method for differentiation without authentic standards.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay (2-5 seconds) are typically used. A larger number of scans is required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct injection or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard ionization technique like Electron Ionization (EI).

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Logical Workflow for Structure Elucidation

The process of distinguishing between the cis and trans isomers follows a logical progression of analysis.

Conclusion

The structural elucidation of cis- and trans-1-bromo-4-(propan-2-yl)cyclohexane relies heavily on a thorough understanding of their conformational preferences. While direct experimental data is scarce, a combination of predicted spectroscopic data based on established principles and comparison with analogous compounds provides a robust framework for their differentiation. ¹H NMR spectroscopy, in particular, serves as the most definitive technique for assigning the stereochemistry based on the chemical shift and multiplicity of the proton geminal to the bromine atom. This guide provides the necessary theoretical foundation and predicted data to aid researchers in the identification and characterization of these and similar substituted cyclohexane systems.

Spectroscopic Profile of 1-bromo-4-(propan-2-yl)cyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-bromo-4-(propan-2-yl)cyclohexane. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents a combination of predicted data and expected spectroscopic characteristics based on analogous compounds. Detailed, generalized experimental protocols for acquiring such data are also provided.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. This information is crucial for the identification and characterization of the compound in a laboratory setting.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| CH-Br | 3.8 - 4.2 | Multiplet | The chemical shift is influenced by the electronegativity of the bromine atom and the stereochemistry of the cyclohexane ring. |

| CH-CH(CH₃)₂ | 1.5 - 1.9 | Multiplet | |

| Cyclohexane CH₂ | 1.2 - 2.2 | Multiplets | A complex series of overlapping multiplets is expected for the diastereotopic methylene protons of the cyclohexane ring. |

| CH(CH₃)₂ | 0.8 - 1.0 | Doublet | The two methyl groups are diastereotopic and may show slightly different chemical shifts. |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-Br | 55 - 65 | The carbon directly attached to the bromine atom is significantly deshielded. |

| C-CH(CH₃)₂ | 40 - 50 | |

| Cyclohexane CH₂ | 25 - 40 | |

| CH(CH₃)₂ | 30 - 35 | |

| CH(CH₃)₂ | 19 - 22 |

Table 3: Expected Infrared (IR) Spectroscopy Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| C-H (sp³) | 2850 - 3000 | Strong | Stretching vibrations of the C-H bonds in the cyclohexane and isopropyl groups. |

| C-H (bend) | 1370 - 1470 | Medium | Bending vibrations of the C-H bonds. |

| C-Br | 500 - 680 | Medium to Strong | The C-Br stretching vibration is a key indicator for the presence of the bromine atom.[1][2] |

Table 4: Expected Mass Spectrometry (MS) Data

| Fragment | Expected m/z | Notes |

| [M]⁺, [M+2]⁺ | 204, 206 | The molecular ion peaks will appear as a pair with approximately equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[3] |

| [M-Br]⁺ | 125 | Loss of the bromine atom. |

| [M-C₃H₇]⁺ | 161, 163 | Loss of the isopropyl group. |

| [C₆H₁₀Br]⁺ | 177, 179 | Fragmentation of the cyclohexane ring. |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a frequency of 75 MHz or higher is recommended.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a relaxation delay of 1-5 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio (typically 128 scans or more).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Solution: Dissolve the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, chloroform).

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The spectrum is usually an average of 16-32 scans.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct injection, a gas chromatograph (GC-MS), or a liquid chromatograph (LC-MS). For a volatile compound like this, GC-MS is a common and effective method.

-

Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is a standard method for generating fragment ions and a molecular ion.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Analyze the molecular ion peak and the fragmentation pattern to elucidate the structure of the compound. The characteristic isotopic pattern of bromine should be clearly visible.[3]

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for spectroscopic analysis.

Caption: Key mass spectrometry fragmentations.

References

An In-depth Technical Guide to the NMR Spectrum of 1-bromo-4-(propan-2-yl)cyclohexane

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the cis and trans isomers of 1-bromo-4-(propan-2-yl)cyclohexane. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and conformational analysis.

Introduction

This compound is a disubstituted cyclohexane that exists as two geometric isomers: cis and trans. The stereochemistry and conformational preferences of these isomers significantly influence their NMR spectra. Due to the rapid chair-chair interconversion at room temperature, the observed NMR spectrum is a time-average of the individual conformations. However, the chemical shifts and coupling constants are heavily influenced by the predominant conformation. The large isopropyl group generally prefers an equatorial position to minimize steric strain, a key factor in determining the conformational equilibrium of both isomers.

Conformational Analysis

The conformational equilibrium of the cis and trans isomers of this compound is dictated by the steric requirements of the bromine and isopropyl substituents. The A-value, a measure of the steric strain associated with an axial substituent, is approximately 0.4-0.6 kcal/mol for bromine and around 2.2 kcal/mol for the isopropyl group.

For the trans-isomer , the diequatorial conformation is significantly more stable than the diaxial conformation, and thus, the NMR spectrum will predominantly reflect the diequatorial species.

For the cis-isomer , one substituent must be axial and the other equatorial. Given the much larger A-value of the isopropyl group, the conformation with the isopropyl group in the equatorial position and the bromine in the axial position is the most stable and will be the major contributor to the observed NMR spectrum.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the major conformers of cis and trans-1-bromo-4-(propan-2-yl)cyclohexane. These predictions are based on established substituent effects in cyclohexane systems.

Predicted ¹H NMR Chemical Shifts (ppm)

| Proton | trans (diequatorial) | cis (ax-Br, eq-iPr) | Multiplicity |

| H-1 (CH-Br) | ~3.8 - 4.2 | ~4.4 - 4.8 | m |

| H-4 (CH-iPr) | ~1.2 - 1.5 | ~1.3 - 1.6 | m |

| Cyclohexane CH₂ | ~1.0 - 2.2 | ~1.1 - 2.3 | m |

| Isopropyl CH | ~1.6 - 1.9 | ~1.7 - 2.0 | septet |

| Isopropyl CH₃ | ~0.8 - 1.0 | ~0.85 - 1.05 | d |

Predicted ¹³C NMR Chemical Shifts (ppm)

| Carbon | trans (diequatorial) | cis (ax-Br, eq-iPr) |

| C-1 (C-Br) | ~60 - 65 | ~58 - 63 |

| C-4 (C-iPr) | ~45 - 50 | ~43 - 48 |

| C-2, C-6 | ~35 - 40 | ~33 - 38 |

| C-3, C-5 | ~30 - 35 | ~28 - 33 |

| Isopropyl CH | ~32 - 37 | ~33 - 38 |

| Isopropyl CH₃ | ~19 - 22 | ~19 - 22 |

Experimental Protocols

A general protocol for acquiring the NMR spectra of this compound is outlined below.

Sample Preparation

-

Weigh approximately 10-20 mg of the purified this compound isomer.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

-

Instrument: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 10-12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

The following diagram illustrates the general workflow for NMR analysis.

Discussion of Spectral Features

¹H NMR Spectrum:

-

H-1 (CH-Br): The chemical shift of the proton attached to the carbon bearing the bromine atom is highly dependent on its axial or equatorial orientation. An axial proton typically resonates at a higher field (lower ppm) than an equatorial proton. Therefore, for the cis isomer with an axial bromine, the H-1 proton (which is equatorial) is expected to be downfield compared to the H-1 proton of the trans isomer (which is axial in the diequatorial conformation). The multiplicity will be a complex multiplet due to coupling with adjacent axial and equatorial protons.

-

Isopropyl Group: The isopropyl group will show a characteristic septet for the CH proton and a doublet for the two equivalent methyl groups.

¹³C NMR Spectrum:

-

C-1 (C-Br): The chemical shift of the carbon attached to bromine will be significantly downfield due to the electronegativity of the bromine atom.

-

Conformational Effects: The chemical shifts of the cyclohexane ring carbons are sensitive to the conformation. Generally, axial substituents cause a shielding (upfield shift) of the γ-carbons (C-3 and C-5 relative to the substituent at C-1). This effect can be used to distinguish between the cis and trans isomers.

Conclusion

The NMR spectra of cis and trans-1-bromo-4-(propan-2-yl)cyclohexane are complex but provide a wealth of information regarding their structure and conformational preferences. By understanding the fundamental principles of NMR spectroscopy and the conformational analysis of cyclohexane derivatives, researchers can effectively utilize this technique for the unambiguous identification and characterization of these and related molecules. The predicted data and experimental protocols provided in this guide serve as a valuable resource for such analyses.

An In-depth Technical Guide to the Infrared Spectrum of 1-bromo-4-(propan-2-yl)cyclohexane

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 1-bromo-4-(propan-2-yl)cyclohexane. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document outlines the expected vibrational modes, presents data in a structured format, details experimental protocols for spectral acquisition, and provides a visual representation of the correlation between molecular structure and spectral features.

Molecular Structure and Expected Vibrational Modes

This compound is an alkyl halide characterized by a cyclohexane ring substituted with a bromine atom and an isopropyl group at the 1 and 4 positions, respectively. The infrared spectrum of this compound is dominated by the vibrational frequencies of its constituent functional groups: the C-H bonds of the cyclohexane and isopropyl moieties, and the C-Br bond.

The key vibrational modes that give rise to characteristic absorption bands in the IR spectrum are:

-

C-H Stretching: Vibrations of the carbon-hydrogen bonds in the CH, CH₂, and CH₃ groups of the cyclohexane ring and the isopropyl substituent.

-

C-H Bending (Deformation): Scissoring, wagging, and twisting motions of the C-H bonds.

-

C-Br Stretching: The stretching vibration of the carbon-bromine bond.

-

C-C Skeletal Vibrations: Stretching and bending of the carbon-carbon single bonds within the cyclohexane ring and isopropyl group.

Predicted Infrared Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 2950 - 2845 | Strong | C-H Stretching | Cyclohexane & Isopropyl (CH, CH₂, CH₃) |

| 1480 - 1440 | Medium | CH₂ Scissoring (Bending) | Cyclohexane Ring |

| ~1385 and ~1370 | Medium-Weak | C-H Bending (doublet) | Isopropyl Group |

| 1300 - 1150 | Medium-Weak | C-H Wagging (-CH₂X) | Carbon adjacent to Bromine |

| 690 - 515 | Strong-Medium | C-Br Stretching | Alkyl Bromide |

Experimental Protocol for Infrared Spectrum Acquisition

The following protocol outlines a standard procedure for obtaining the Fourier-transform infrared (FTIR) spectrum of a liquid sample such as this compound using the attenuated total reflectance (ATR) technique, which is a common and straightforward method.

Objective: To acquire a high-quality mid-infrared spectrum of liquid this compound.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Sample of this compound

-

Pasteur pipette or dropper

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Confirm that the ATR accessory is correctly installed in the sample compartment.

-

-

Background Spectrum Acquisition:

-

Before introducing the sample, a background spectrum must be collected. This measures the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

Clean the surface of the ATR crystal with a lint-free wipe soaked in a volatile solvent like isopropanol and allow it to fully evaporate.

-

Initiate the "Collect Background" or equivalent command in the instrument's software. The software will perform a series of scans to obtain an averaged background spectrum.

-

-

Sample Application:

-

Sample Spectrum Acquisition:

-

Initiate the "Collect Sample" or equivalent command in the software.

-

The instrument will irradiate the sample with infrared light and record the resulting spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

-

Process the spectrum as needed (e.g., baseline correction).

-

Identify and label the significant absorption peaks, comparing their wavenumbers to established correlation tables to assign them to specific vibrational modes.[3]

-

-

Cleaning:

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the structural components of this compound and their corresponding regions of absorption in the infrared spectrum.

Caption: Correlation of molecular structure with IR absorption regions.

References

Mass Spectrometry of 1-bromo-4-(propan-2-yl)cyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 1-bromo-4-(propan-2-yl)cyclohexane. It covers the predicted fragmentation patterns, a detailed experimental protocol for analysis, and a visual representation of the fragmentation pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Predicted Mass Spectrum Data

The mass spectrum of this compound is characterized by the presence of two molecular ion peaks of similar intensity due to the natural isotopic abundance of bromine (79Br and 81Br).[1][2][3] The fragmentation pattern is predicted to be dominated by the loss of the bromine atom, the isopropyl group, and cleavage of the cyclohexane ring.

| m/z (Predicted) | Proposed Fragment Ion | Neutral Loss | Notes |

| 204/206 | [C9H17Br]+• | - | Molecular ion (M+•). The two peaks are due to the 79Br and 81Br isotopes, with an expected intensity ratio of approximately 1:1. |

| 125 | [C9H17]+ | Br• | Loss of the bromine radical. This is expected to be a significant peak due to the stability of the resulting secondary carbocation. |

| 161/163 | [C6H10Br]+ | C3H7• | Loss of the isopropyl radical from the molecular ion. |

| 83 | [C6H11]+ | C3H6 + Br• | Loss of propene and a bromine radical. |

| 69 | [C5H9]+ | C4H8 + Br• | Further fragmentation of the cyclohexane ring. |

| 55 | [C4H7]+ | C5H10 + Br• | Common fragment in the mass spectra of cycloalkanes.[4] |

| 43 | [C3H7]+ | C6H10Br• | Isopropyl cation, expected to be a prominent peak. |

| 41 | [C3H5]+ | H2 + C3H5Br• | Allyl cation, a common fragment in hydrocarbon mass spectra. |

Fragmentation Pathway

The electron ionization (EI) of this compound initiates a series of fragmentation events. The primary fragmentations involve the cleavage of the C-Br bond and the bond connecting the isopropyl group to the cyclohexane ring. Subsequent fragmentations involve the opening and cleavage of the cyclohexane ring.

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

-

Solvent Selection: Choose a volatile organic solvent in which the analyte is soluble, such as dichloromethane or hexane.[5] Ensure the solvent is of high purity (GC grade or equivalent) to avoid interference.

-

Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

-

Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL.[6]

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC inlet.[7]

-

Vial Transfer: Transfer the filtered solution into a 2 mL autosampler vial with a screw cap and septum.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column.

-

Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) and quadrupole mass analysis.

| Parameter | Setting |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., DB-5ms or equivalent) |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial temperature: 50 °C, hold for 2 min. Ramp: 10 °C/min to 250 °C, hold for 5 min. |

| Transfer Line Temp | 280 °C |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temp | 230 °C |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-300 |

| Scan Rate | 2 scans/sec |

Data Acquisition and Analysis

-

Blank Injection: Inject a solvent blank to ensure the system is free from contaminants.

-

Sample Injection: Inject the prepared sample solution.

-

Data Processing: Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Spectral Interpretation: Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with a library spectrum.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the mass spectrometric analysis of this compound, from sample preparation to data interpretation.

References

- 1. savemyexams.com [savemyexams.com]

- 2. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 3. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. scioninstruments.com [scioninstruments.com]

- 6. uoguelph.ca [uoguelph.ca]

- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

An In-Depth Technical Guide to the Cis/Trans Isomerism and Conformational Analysis of 1-Bromo-4-(propan-2-yl)cyclohexane

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the stereoisomerism and conformational dynamics of 1-bromo-4-(propan-2-yl)cyclohexane. A thorough understanding of the spatial arrangement and energetic preferences of substituents on a cyclohexane ring is fundamental in medicinal chemistry and drug design, where molecular shape and conformation dictate biological activity.

Introduction to Cyclohexane Conformation

The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize both angle strain and torsional strain.[1] In this conformation, the twelve hydrogen atoms (or other substituents) occupy two distinct types of positions: six axial positions, which are parallel to the principal axis of the ring, and six equatorial positions, which point outwards from the perimeter of the ring.

Through a process known as a "ring flip," one chair conformation can interconvert into another.[2][3] During this flip, all axial substituents become equatorial, and all equatorial substituents become axial. For an unsubstituted cyclohexane ring, these two chair conformers are identical in energy. However, when substituents are present, the two conformers are often unequal in energy, leading to a conformational equilibrium that favors the more stable structure.

Quantitative Conformational Analysis: A-Values

The energetic cost of placing a substituent in an axial position versus an equatorial one is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[4][5] Axial substituents experience destabilizing steric interactions with the other axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions.[6] Consequently, bulkier substituents have larger A-values, indicating a stronger preference for the equatorial position.

The A-values for the bromo and isopropyl groups are critical for analyzing the conformational preferences of this compound.

| Substituent | A-Value (kcal/mol) |

| Bromo (-Br) | 0.38 - 0.6 |

| Isopropyl (-CH(CH₃)₂) | 2.1 - 2.2 |

| Note: The range in A-values reflects variations in experimental measurements and conditions. For the calculations in this guide, we will use the commonly cited values of 0.43 kcal/mol for bromine and 2.15 kcal/mol for the isopropyl group.[4] |

Conformational Analysis of cis-1-Bromo-4-(propan-2-yl)cyclohexane

In the cis isomer, both substituents are on the same side of the cyclohexane ring. This requires one substituent to be in an axial position and the other to be in an equatorial position. The ring flip interconverts these positions.

The two possible chair conformations are:

-

Conformer A: Axial bromo group and an equatorial isopropyl group.

-

Conformer B: Equatorial bromo group and an axial isopropyl group.

The relative energy of each conformer is estimated by the A-value of the axial substituent.

-

Energy of Conformer A (axial Br): 0.43 kcal/mol

-

Energy of Conformer B (axial isopropyl): 2.15 kcal/mol

The free energy difference (ΔG°) between the two conformers is: ΔG° = Energy(Conformer B) - Energy(Conformer A) = 2.15 kcal/mol - 0.43 kcal/mol = 1.72 kcal/mol

This positive ΔG° indicates that the equilibrium favors Conformer A , where the much bulkier isopropyl group occupies the equatorial position to minimize steric strain.[7][8][9]

Conformational Analysis of trans-1-Bromo-4-(propan-2-yl)cyclohexane

In the trans isomer, the two substituents are on opposite sides of the ring. This arrangement allows for two possible chair conformations: one where both groups are equatorial (diequatorial) and another, after a ring flip, where both are axial (diaxial).

The two possible chair conformations are:

-

Conformer C: Diequatorial (bromo and isopropyl groups are both equatorial).

-

Conformer D: Diaxial (bromo and isopropyl groups are both axial).

The relative energy of each conformer is estimated by the sum of the A-values of the axial substituents.

-

Energy of Conformer C (diequatorial): 0 kcal/mol (This is the reference, most stable state with no 1,3-diaxial interactions from the substituents).

-

Energy of Conformer D (diaxial): 0.43 kcal/mol + 2.15 kcal/mol = 2.58 kcal/mol

The free energy difference (ΔG°) between the two conformers is: ΔG° = Energy(Conformer D) - Energy(Conformer C) = 2.58 kcal/mol

The equilibrium overwhelmingly favors Conformer C , where both substituents, particularly the bulky isopropyl group, are in the equatorial position.[10] The energy of the diaxial conformer is significantly higher due to the severe steric strain from both groups.

Summary of Conformational Energy Data

The calculated energy differences highlight the dominant role of the bulky isopropyl group in determining the most stable conformation for both isomers.

| Isomer | More Stable Conformer | Description | ΔG° (kcal/mol) |

| cis | Conformer A | Isopropyl-equatorial, Bromo-axial | 1.72 |

| trans | Conformer C | Diequatorial | 2.58 |

Experimental Protocol: Low-Temperature NMR Spectroscopy

The conformational equilibria of substituted cyclohexanes can be experimentally determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures.[11]

Objective: To resolve the signals for individual conformers and determine their population ratio, thereby calculating the free energy difference (ΔG°).

Methodology:

-

Sample Preparation: A solution of the this compound isomer is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated toluene, CD₂Cl₂).

-